molecular formula C15H12ClNO B1416129 5-chloro-2-(3-methoxyphenyl)-1H-indole CAS No. 906780-83-4

5-chloro-2-(3-methoxyphenyl)-1H-indole

Cat. No. B1416129
CAS RN: 906780-83-4
M. Wt: 257.71 g/mol
InChI Key: FRXVACMGEBEXKA-UHFFFAOYSA-N
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Description

“5-chloro-2-(3-methoxyphenyl)-1H-indole” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it contains an indole group, which is a common structure in many natural and synthetic compounds, including pharmaceuticals and dyes .

Scientific Research Applications

Nucleophilic Reactivities

A study explored the nucleophilic reactivities of indoles, including derivatives similar to 5-chloro-2-(3-methoxyphenyl)-1H-indole. The research investigated the kinetics of coupling between indoles and benzhydryl cations, revealing insights into the nucleophilicity of these compounds. Such studies are crucial for understanding the chemical behavior and potential reactions of indole derivatives in synthetic chemistry applications (Lakhdar et al., 2006).

Therapeutic Potential in Cognitive Disorders

Another significant area of research is the investigation of indole derivatives as potential therapeutic agents. A study on the discovery and development of a novel serotonin 6 (5-HT6) receptor antagonist, based on indole structures, highlighted the potential of such compounds in treating cognitive disorders like Alzheimer's Disease. This compound demonstrated high affinity and selectivity, indicating the therapeutic relevance of indole derivatives (Nirogi et al., 2017).

Synthesis of Novel Compounds

Indole derivatives are also pivotal in the synthesis of novel compounds. Research into the synthesis of indole-benzimidazole derivatives from indole carboxylic acids exemplifies the versatility of indoles in creating new chemical entities with potential applications in material science and pharmaceuticals (Wang et al., 2016).

Electropolymerization and Conductive Materials

Furthermore, the electropolymerization of thieno[3,2-b]indole derivatives, which are structurally related to 5-chloro-2-(3-methoxyphenyl)-1H-indole, has been explored to create new conducting materials. Such research has implications for developing advanced materials for electronic and photonic applications (Mezlova et al., 2005).

Mechanism of Action

The mechanism of action of “5-chloro-2-(3-methoxyphenyl)-1H-indole” is not known, as it does not appear to have been studied for biological activity .

Safety and Hazards

The safety and hazards associated with “5-chloro-2-(3-methoxyphenyl)-1H-indole” are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Given the lack of information about “5-chloro-2-(3-methoxyphenyl)-1H-indole”, future research could focus on elucidating its synthesis, structure, reactivity, and potential biological activity .

properties

IUPAC Name

5-chloro-2-(3-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-18-13-4-2-3-10(8-13)15-9-11-7-12(16)5-6-14(11)17-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVACMGEBEXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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